molecular formula C5H7Cl2N5O B2388194 N-(7H-Purin-6-yl)hydroxylamine;dihydrochloride CAS No. 2416242-81-2

N-(7H-Purin-6-yl)hydroxylamine;dihydrochloride

Cat. No.: B2388194
CAS No.: 2416242-81-2
M. Wt: 224.05
InChI Key: CBCQWVQNMGNYEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(7H-Purin-6-yl)hydroxylamine;dihydrochloride: is a chemical compound with the molecular formula C5H7Cl2N5O . It is a derivative of purine, a heterocyclic aromatic organic compound. This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(7H-Purin-6-yl)hydroxylamine typically involves the hydroxylation of purine derivatives. One common method includes the reaction of purine with hydroxylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to ensure the stability of the product.

Industrial Production Methods: In industrial settings, the production of N-(7H-Purin-6-yl)hydroxylamine;dihydrochloride involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(7H-Purin-6-yl)hydroxylamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different purine derivatives.

    Reduction: It can be reduced to form amine derivatives.

    Substitution: The hydroxylamine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine oxides, while reduction can produce purine amines.

Scientific Research Applications

Chemistry: N-(7H-Purin-6-yl)hydroxylamine is used as a building block in the synthesis of various purine derivatives. It is also employed in studying the reactivity and stability of purine compounds.

Biology: In biological research, this compound is used to study the effects of purine derivatives on cellular processes. It is also used in the development of biochemical assays to detect and quantify purine-related metabolites.

Medicine: N-(7H-Purin-6-yl)hydroxylamine has potential applications in medicinal chemistry, particularly in the development of antiviral and anticancer agents. Its ability to interact with nucleic acids makes it a valuable tool in drug discovery.

Industry: In industrial applications, this compound is used in the production of pharmaceuticals and agrochemicals. It is also employed in the synthesis of specialty chemicals for various industrial processes.

Mechanism of Action

The mechanism of action of N-(7H-Purin-6-yl)hydroxylamine involves its interaction with nucleic acids and proteins. It can form covalent bonds with nucleophilic sites on DNA and RNA, leading to modifications that affect their function. This compound can also inhibit the activity of certain enzymes by binding to their active sites, thereby interfering with their catalytic functions.

Comparison with Similar Compounds

    N-Hydroxyadenine: Similar in structure but lacks the dihydrochloride component.

    6-Hydroxyaminopurine: Another purine derivative with similar reactivity.

    N-Hydroxy-1H-purin-6-amine: Shares the hydroxylamine group but differs in the position of substitution.

Uniqueness: N-(7H-Purin-6-yl)hydroxylamine;dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride component, which enhances its solubility and stability. This makes it particularly useful in various research and industrial applications where these properties are advantageous.

Properties

IUPAC Name

N-(7H-purin-6-yl)hydroxylamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5O.2ClH/c11-10-5-3-4(7-1-6-3)8-2-9-5;;/h1-2,11H,(H2,6,7,8,9,10);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYQIGUKSZXDOFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=NC=N2)NO.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7Cl2N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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